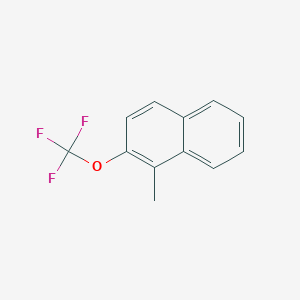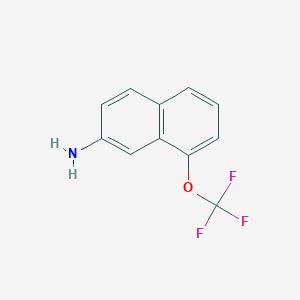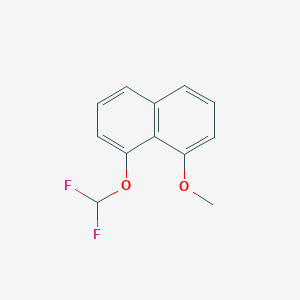![molecular formula C7H4N4O5 B11881793 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the molecular formula C7H4N4O5. It is characterized by the presence of a pyrrolo[2,3-b]pyridine core substituted with nitro groups at positions 3 and 4, and an oxide group at position 7.
Métodos De Preparación
The synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by oxidation. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can lead to a variety of substituted pyrrolo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent. .
Industry: Although its industrial applications are limited, it may be used in the development of new materials with specific properties, such as electronic or photonic materials
Mecanismo De Acción
The mechanism of action of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, its structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide can be compared to other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents. .
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and have shown various biological activities, including antimicrobial and anticancer properties
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and oxide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H4N4O5 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
7-hydroxy-3,4-dinitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4N4O5/c12-9-2-1-4(10(13)14)6-5(11(15)16)3-8-7(6)9/h1-3,12H |
Clave InChI |
LXSJSEDQQKLKLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)







![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)



